molecular formula C19H19ClN2O3 B394099 1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B394099
M. Wt: 358.8g/mol
InChI Key: ACNABPRSIWWORT-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethyl group, and a methoxyphenyl group attached to a pyrazol ring

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorobenzoyl chloride: This intermediate is synthesized by reacting 3-chlorobenzoic acid with thionyl chloride.

    Formation of the pyrazol ring: The pyrazol ring is formed by reacting ethyl acetoacetate with hydrazine hydrate, followed by cyclization.

    Coupling reaction: The final step involves the coupling of the pyrazol intermediate with 3-chlorobenzoyl chloride and 4-methoxybenzaldehyde under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol can be compared with similar compounds, such as:

    1-(4-chlorobenzoyl)-3-ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a similar structure but with a chlorine atom at the para position of the benzoyl group, which may result in different chemical properties and biological activities.

    1-(3-chlorobenzoyl)-3-methyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8g/mol

IUPAC Name

(3-chlorophenyl)-[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19ClN2O3/c1-3-16-12-19(24,14-7-9-17(25-2)10-8-14)22(21-16)18(23)13-5-4-6-15(20)11-13/h4-11,24H,3,12H2,1-2H3

InChI Key

ACNABPRSIWWORT-UHFFFAOYSA-N

SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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